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Compound of Interest

Compound Name: Imidazole-4-carboxaldehyde

Cat. No.: B113399 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

imidazole-4-carboxaldehyde (CAS No. 3034-50-2), a crucial heterocyclic aldehyde used in

the synthesis of various biologically active compounds. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, offering a consolidated resource for the identification and characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data for imidazole-4-carboxaldehyde, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.74 Singlet 1H
Aldehyde proton (-

CHO)

7.99 Singlet 1H Imidazole ring proton

7.94 Singlet 1H Imidazole ring proton

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b113399?utm_src=pdf-interest
https://www.benchchem.com/product/b113399?utm_src=pdf-body
https://www.benchchem.com/product/b113399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

184.46 Aldehyde carbon (CHO)

139.44 Imidazole ring carbon

134.9 Imidazole ring carbon

129.5 Imidazole ring carbon

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. While a specific peak list for imidazole-4-carboxaldehyde is not readily available in

the public domain, the following table presents data for a closely related modified imidazole,

GQD-Im, which serves as a useful reference for the expected absorption regions. The

spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a solid

sample.

Wavenumber (cm⁻¹) Tentative Assignment

~1680 C=O Stretch (Aldehyde)

~1380 C-N Stretch (Imidazole Ring)

~1160 C-N Stretch (Imidazole Ring)

~1030 C-O Stretch

~787 C-H Bend

~613 C-H Stretch

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

a compound. For imidazole-4-carboxaldehyde, Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI) reveals a molecular ion peak consistent with its molecular

weight (96.09 g/mol ).
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Mass-to-Charge Ratio (m/z) Interpretation

96 Molecular Ion [M]⁺

95 [M-H]⁺

40 Fragment Ion

Experimental Protocols
The following sections outline representative experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy Protocol
A solution of imidazole-4-carboxaldehyde is prepared by dissolving approximately 20 mg of

the solid sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 600 MHz and 151

MHz spectrometer, respectively. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol
The infrared spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with

an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid imidazole-4-
carboxaldehyde sample is placed directly onto the ATR crystal, and the spectrum is recorded

without any further sample preparation.

Mass Spectrometry Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) analysis is performed to determine the

mass spectrum. The sample is introduced into a GC equipped with a 5% phenyl

polymethylsiloxane capillary column. A typical temperature program begins at 50°C for 1

minute, followed by a ramp of 10°C/minute to 320°C, which is then held for 2 minutes. The

mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of imidazole-4-carboxaldehyde.

Workflow for Spectroscopic Analysis of Imidazole-4-carboxaldehyde
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Caption: Logical workflow for the spectroscopic analysis of imidazole-4-carboxaldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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